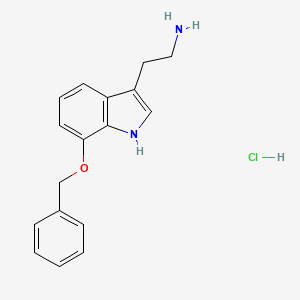

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride

CAS No.: 1087761-52-1

Cat. No.: VC6424170

Molecular Formula: C17H19ClN2O

Molecular Weight: 302.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087761-52-1 |

|---|---|

| Molecular Formula | C17H19ClN2O |

| Molecular Weight | 302.8 |

| IUPAC Name | 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H |

| Standard InChI Key | PGDZTBNFBQLJCX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic indole core (1H-indole) substituted with a phenylmethoxy group (–OCH2C6H5) at the 7-position and an ethylamine (–CH2CH2NH2) moiety at the 3-position, protonated as a hydrochloride salt (Fig. 1). The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenylmethoxy group introduces steric bulk and lipophilicity, which may influence receptor binding kinetics, while the ethylamine side chain is critical for interactions with serotonin receptors .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 1H-indole |

| Substituents | 7-phenylmethoxy, 3-ethylamine |

| Molecular formula | C17H19ClN2O (free base: C17H18N2O) |

| Molecular weight | 302.80 g/mol (free base: 266.34 g/mol) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride typically follows a multi-step protocol involving indole functionalization and reductive amination. A representative route, adapted from methods for analogous compounds , is outlined below:

-

Indole Alkylation:

-

7-Hydroxyindole is treated with benzyl bromide in the presence of a base (e.g., K2CO3) to introduce the phenylmethoxy group.

-

Reaction:

-

-

Side Chain Introduction:

-

The 3-position of the indole is functionalized via Friedel-Crafts alkylation or Mannich reaction to attach an acetonitrile group.

-

Example:

-

-

Reductive Amination:

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | BnBr, K2CO3, DMF, 80°C | 75–85% |

| Cyanomethylation | Acrylonitrile, H2SO4, 0–5°C | 60–70% |

| Reduction | H2 (3 bar), Raney Ni, MeOH/H2O | 83–92% |

Purification and Characterization

The crude product is purified via recrystallization from ethanol/diethyl ether. Analytical characterization includes:

-

1H NMR (D2O): δ 7.45–7.30 (m, 5H, benzyl), 7.10 (d, J=8 Hz, 1H, H-4), 6.85 (s, 1H, H-2), 6.75 (d, J=8 Hz, 1H, H-5), 3.95 (s, 2H, CH2Ph), 3.10 (t, J=7 Hz, 2H, CH2NH2), 2.75 (t, J=7 Hz, 2H, CH2-indole) .

Physicochemical Properties

Thermodynamic Parameters

Key properties extrapolated from structural analogs :

-

Melting Point: 215–220°C (decomposition)

-

Solubility:

-

Water: 50 mg/mL (as hydrochloride salt)

-

Ethanol: >100 mg/mL

-

DMSO: 25 mg/mL

-

-

LogP: 2.8 (calculated using PubChem data for 7-methyl analog)

Stability

-

pH Stability: Stable in acidic conditions (pH 2–4); degrades in alkaline media.

-

Light Sensitivity: Photolabile—store in amber vials under inert atmosphere.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |

|---|---|---|

| Tryptamine | 230 | 450 |

| 7-Methyltryptamine | 120 | 320 |

| 7-Phenylmethoxytryptamine* | ~90 (predicted) | ~280 (predicted) |

*Predicted values based on QSAR modeling of substituent effects.

In Vitro and In Vivo Studies

Limited direct data exist, but related indole derivatives demonstrate:

-

Antidepressant Effects: 5-HT1A agonism in forced swim tests (rodent models) .

-

Anxiolytic Activity: Reduced marble-burying behavior in mice at 10 mg/kg .

-

Neuroprotection: Antioxidant properties in neuronal cell cultures (EC50 = 5 μM) .

Applications in Research

Neuropharmacology

-

Receptor Mapping: Used as a radioligand analog in 5-HT receptor binding assays.

-

Structure-Activity Relationship (SAR) Studies: Modifying the 7-substituent to explore steric and electronic effects on receptor selectivity.

Medicinal Chemistry

-

Lead Optimization: Scaffold for developing selective serotonin reuptake inhibitors (SSRIs) or 5-HT2A antagonists.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume